2-Methyl-4,5-dihydrofuran-3-thiol chemical properties and structure
2-Methyl-4,5-dihydrofuran-3-thiol chemical properties and structure
An In-Depth Technical Guide to 2-Methyl-4,5-dihydrofuran-3-thiol: Properties, Synthesis, and Applications
Introduction
2-Methyl-4,5-dihydrofuran-3-thiol, a sulfur-containing heterocyclic compound, is a significant molecule primarily recognized for its potent sensory characteristics. As a key aroma compound, it belongs to a class of substances crucial to the flavor and fragrance industry for creating authentic meaty and savory profiles. Its structure, featuring a dihydrofuran ring, a reactive thiol group, and a methyl substituent, makes it closely related to other commercially important flavor molecules like 2-methyl-3-furanthiol and 2-methyltetrahydrofuran-3-thiol.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthetic pathways, analytical methodologies, and industrial applications, tailored for researchers and professionals in chemical synthesis and product development.
Molecular Structure and Identification
2-Methyl-4,5-dihydrofuran-3-thiol is structurally classified as a dihydrofuran and, due to the C=C double bond adjacent to the thiol group, exists as a thioenol tautomer.[3] This structural arrangement is fundamental to its reactivity and organoleptic properties.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 26486-13-5[1][4][5] |
| Molecular Formula | C₅H₈OS[3][6] |
| Molecular Weight | 116.18 g/mol [1][6] |
| IUPAC Name | 2-methyl-4,5-dihydrofuran-3-thiol[3] |
| Synonyms | Dihydro-2-methyl-3(2H)-furanthione, 4,5-dihydro-3-mercapto-2-methylfuran[1][3] |
| InChI Key | IHRSRTFITLMUQC-UHFFFAOYSA-N[1][3][6] |
Physicochemical and Organoleptic Properties
The physical and sensory characteristics of 2-Methyl-4,5-dihydrofuran-3-thiol are critical for its application as a flavor ingredient. It is a volatile compound with a distinct and potent aroma profile.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Pale yellow clear liquid | [4][7] |
| Odor | Sulfurous, with a meaty and savory aroma upon dilution | [7][8] |
| Solubility | Insoluble in water; Soluble in ethanol | [1][7] |
| Specific Gravity | 1.047 - 1.053 @ 25°C | [4] |
| Refractive Index | 1.497 - 1.503 @ 20°C | [4] |
| Boiling Point | 160.2 °C @ 760 mmHg | [9] |
| Flash Point | 50.6 °C (123.0 °F) | [4] |
| pKa (predicted) | 8.55 ± 0.20 |[9] |
The potent, sulfurous odor is characteristic of many thiols, but the heterocyclic structure modifies it to produce desirable savory and meaty notes essential for recreating cooked food aromas.[2]
Synthesis and Chemical Reactivity
The synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol typically involves the modification of a pre-formed heterocyclic ring, a strategy that provides good control over the final structure.[1]
Synthetic Pathway
A widely recognized and industrially relevant synthesis starts from 5-hydroxy-2-pentanone.[1][10] The process involves an acid-catalyzed intramolecular cyclization to form the dihydrofuran ring, followed by the introduction of the thiol group, often via a thioacetate intermediate to manage the reactivity of the thiol.[1][10]
Caption: General synthetic workflow for 2-Methyl-4,5-dihydrofuran-3-thiol.
Experimental Protocol: Synthesis from 5-Hydroxy-2-pentanone
This protocol is a representative synthesis adapted from established chemical literature.[1][10]
-
Step 1: Cyclization to form 4,5-Dihydro-2-methylfuran.
-
Charge a reaction vessel with 5-hydroxy-2-pentanone.
-
Add a catalytic amount of phosphoric acid.
-
Heat the mixture to induce intramolecular cyclization and dehydration, continuously removing water formed during the reaction.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
Purify the resulting 4,5-dihydro-2-methylfuran by distillation. Causality: The acid catalyst protonates the hydroxyl group, turning it into a good leaving group (water), which facilitates the nucleophilic attack by the ketone's oxygen to form the five-membered ring.
-
-
Step 2: Addition of Thioacetic Acid.
-
Dissolve the purified 4,5-dihydro-2-methylfuran in a suitable solvent like isopropyl ether.
-
Add thioacetic acid and a catalytic amount of a base, such as piperidine.
-
Maintain the reaction at a controlled temperature. The addition of the thioacetyl group typically occurs at the 3-position.
-
Monitor the formation of the intermediate, 2-methyltetrahydrofuran-3-thiol acetate. Causality: The base deprotonates the thioacetic acid, forming a potent nucleophile (thioacetate anion) that attacks the electron-deficient carbon of the dihydrofuran ring.
-
-
Step 3: Hydrolysis to Yield the Final Thiol.
-
To the reaction mixture containing the thioacetate intermediate, add an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
-
Stir the mixture until the hydrolysis of the thioester is complete, liberating the free thiol.
-
Carefully neutralize the mixture, extract the product with an organic solvent, and purify by vacuum distillation. Causality: Hydrolysis cleaves the ester bond, which is more stable and easier to handle than the free thiol, providing the desired final product in a controlled manner.
-
Key Chemical Reactions
The reactivity of 2-Methyl-4,5-dihydrofuran-3-thiol is dominated by its thiol group, which is susceptible to oxidation, a common pathway for thiols that can impact the stability and aroma profile of products containing it.[1]
Caption: Key reactions of 2-Methyl-4,5-dihydrofuran-3-thiol.
-
Oxidation: The thiol group readily oxidizes, especially when exposed to air, to form the corresponding disulfide.[1] This disulfide often retains a meaty aroma and can be more stable, but with a different sensory impact.[1][2]
-
Ring Saturation: The double bond in the dihydrofuran ring can be reduced (hydrogenated) to yield 2-methyltetrahydrofuran-3-thiol, another flavor compound of significant industrial importance.[1]
Analytical Methodologies
Accurate identification and quantification of 2-Methyl-4,5-dihydrofuran-3-thiol, especially in complex matrices like food products, require sophisticated analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile thiols.[1] The compound is separated from other volatiles on a GC column and subsequently identified and quantified by its mass spectrum. The NIST Chemistry WebBook provides mass spectral data for the related compound 2-methyl-3-furanthiol, which serves as a reference for this class of molecules.[11]
-
Sample Preparation: Due to its high volatility and reactivity, headspace sampling techniques like Solid-Phase Microextraction (SPME) are often employed to extract the analyte from a sample matrix before GC-MS analysis.[1]
-
Derivatization: To improve chromatographic performance and detection sensitivity, thiols can be derivatized. Reagents such as N-phenylmaleimide or ethyl propiolate react with the thiol group to form a more stable, less polar derivative that is easier to analyze.[1][12]
Protocol: HS-SPME-GC/MS Analysis
-
Sample Preparation: Place the sample (e.g., food product, reaction mixture) in a sealed headspace vial.
-
Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature and time to allow volatile compounds to adsorb onto the fiber.
-
Desorption and Injection: Insert the SPME fiber into the heated injection port of a GC-MS system. The adsorbed analytes are thermally desorbed from the fiber onto the GC column.
-
GC Separation: Use a capillary column (e.g., DB-5 or equivalent) with a programmed temperature ramp to separate the volatile compounds based on their boiling points and polarity.
-
MS Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a mass range to detect the characteristic ions of 2-Methyl-4,5-dihydrofuran-3-thiol and other analytes, allowing for positive identification and quantification.
Applications in Research and Industry
Flavor and Fragrance Industry
The primary application of 2-Methyl-4,5-dihydrofuran-3-thiol is as a flavoring agent.[4] It is valued for its ability to impart a strong, savory, and cooked meat character to food products.[2] While its aroma is similar to the highly successful 2-methyl-3-furanthiol (known for its boiled beef character), it is considered a distinct note and was a key component in widely used process flavors.[2] Its saturated analog, 2-methyltetrahydrofuran-3-thiol, is also a critical flavor ingredient, demonstrating the importance of this molecular scaffold in creating meat-like aromas.[1][13]
Organic Synthesis
Beyond flavor applications, the unique structure of 2-Methyl-4,5-dihydrofuran-3-thiol makes it a valuable synthon, or building block, in organic synthesis.[1] The versatile thiol group can participate in a wide range of transformations, including nucleophilic additions and oxidations, allowing for the construction of more complex sulfur-containing molecules for pharmaceutical or materials science research.[1]
Safety, Handling, and Storage
As with all reactive thiols, proper safety precautions are essential. Data from related compounds provide a strong basis for safe handling procedures.
-
Hazards:
-
Flammability: The compound is a flammable liquid.[14][15] All sources of ignition, such as sparks and open flames, must be strictly avoided.[14][16]
-
Irritation: It is known to cause skin and serious eye irritation.[14][15]
-
Inhalation: Vapors may cause respiratory tract irritation.[14]
-
Odor: Possesses a powerful and pervasive odor (stench).[15][16]
-
-
Safe Handling:
-
Work in a well-ventilated area or chemical fume hood to avoid inhalation of vapors.[14][15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15][17]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Use non-sparking tools and ground equipment to prevent static discharge.[15][16]
-
-
Storage:
Conclusion
2-Methyl-4,5-dihydrofuran-3-thiol is a specialized chemical with significant value, particularly in the creation of authentic food flavors. Its distinct molecular structure gives rise to a potent, meaty aroma and a versatile chemical reactivity centered on its thiol group. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods is crucial for its effective and safe application in both industrial and research settings. As flavor technology and organic synthesis continue to advance, the utility of such targeted, high-impact molecules remains paramount.
References
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methyl dihydrofuran thiol, 26486-13-5 - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]
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NATURAL 2-METHYL TETRAHYDROFURAN-3-THIOL Safety Data Sheet. (2025, December 5). Axxence Aromatic GmbH. Retrieved January 20, 2026, from [Link]
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2-Methyl-4,5-dihydrofuran-3-thiol - 试剂信息网. (n.d.). Retrieved January 20, 2026, from [Link]
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Wright, J. (2009, May). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist, 34, 16. Retrieved January 20, 2026, from [Link]
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Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646) - FooDB. (2011, September 26). Retrieved January 20, 2026, from [Link]
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2-methyl-3-tetrahydrofuran thiol - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]
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2-methyl-4,5-dihydro-3-furanthiol - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Methyl-4,5-dihydrofurane-3-thiol - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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2-methyl-3-thioacetoxytetrahydrofuran - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]
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Tetrahydro-2-methyl-3-furanthiol | C5H10OS - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Methyl-4,5-Dihydrofuran-3-Thiol by Penta Manufacturing Company - UL Prospector. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Methyl-3-furanthiol | C5H6OS - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Methyl-3-furanthiol - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Methyl-3-furanthiol Gas Chromatography - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611) - Human Metabolome Database. (n.d.). Retrieved January 20, 2026, from [Link]
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Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS. (2013, January 23). PubMed. Retrieved January 20, 2026, from [Link]
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